![molecular formula C17H19ClN4 B2850078 N-(sec-butyl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890636-09-6](/img/structure/B2850078.png)
N-(sec-butyl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(sec-butyl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, commonly known as BAY 61-3606, is a small molecule inhibitor that selectively targets the protein tyrosine kinase Syk. Syk is a key mediator of signaling pathways in immune cells, and its inhibition has potential therapeutic applications in autoimmune diseases, allergies, and cancer.
Scientific Research Applications
CO2 Capture and Storage
Amine-functionalized materials have been extensively studied for their ability to capture and store carbon dioxide (CO2). The basic amino functionalities in such compounds can interact strongly with CO2, making them suitable for applications in environmental remediation. This compound could potentially be used to develop new materials or coatings for capturing CO2 from industrial emissions .
Metal–Organic Frameworks (MOFs)
The amine groups in the compound can be utilized to synthesize amine-functionalized MOFs. These frameworks have a high surface area and can be used for gas storage, separation, and catalysis. The compound’s structure could provide a unique interaction with other molecules, which is beneficial for selective gas adsorption .
Catalysis
Amine-functionalized compounds are known to act as catalysts in various chemical reactions. The compound could be explored for its catalytic properties, particularly in reactions involving the transfer of nitrogen groups or in the synthesis of complex organic molecules .
Agonistic Effect on Receptors
Compounds similar to the one have shown agonistic effects on certain biological receptors, such as the pregnane X receptor. This suggests potential applications in the development of therapeutic agents that modulate receptor activity .
Organic Light-Emitting Diodes (OLEDs)
Derivatives of compounds with aromatic groups, like the one being analyzed, can be used in the design of blue fluorescent emissive materials for OLEDs. This application is crucial for the development of display technologies and lighting systems .
Biomimetic Synthesis
The compound’s structure is conducive to biomimetic synthesis, where it can be used to mimic or replicate biological pathways. This can lead to the discovery of new synthetic routes for complex natural products .
properties
IUPAC Name |
N-butan-2-yl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c1-4-11(2)20-16-9-12(3)21-17-14(10-19-22(16)17)13-7-5-6-8-15(13)18/h5-11,20H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBGVMZEFCWIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2849995.png)
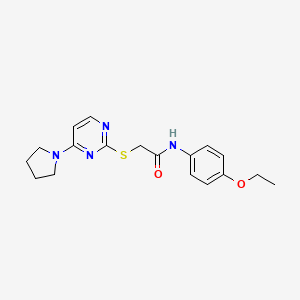
![N-[(2-Fluoro-4-phenylphenyl)methyl]prop-2-enamide](/img/structure/B2850000.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2850001.png)

![3-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2850006.png)
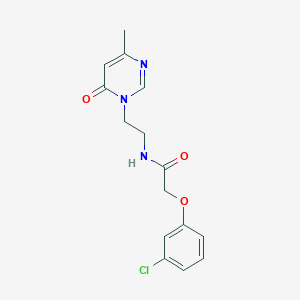

![2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2850010.png)
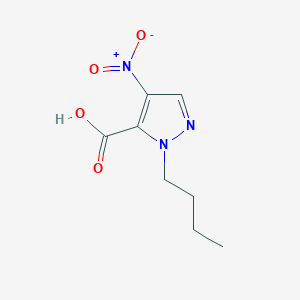
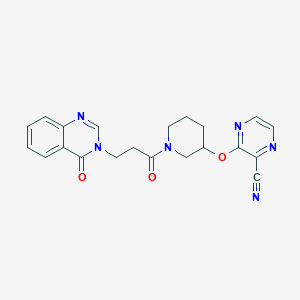
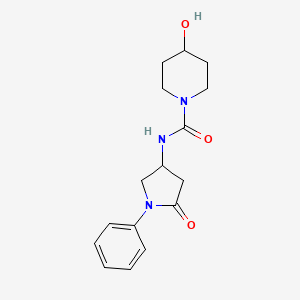
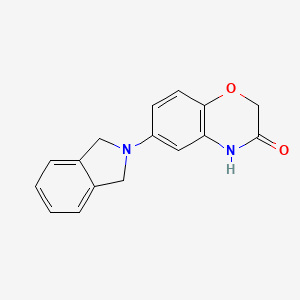
![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2850018.png)